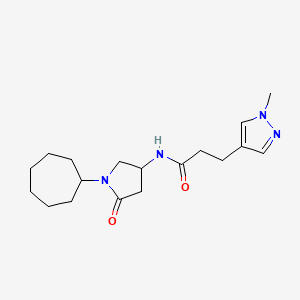
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a chemical compound commonly known as CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including sleep, anxiety, and epilepsy.
Mécanisme D'action
CPP-115 works by inhibiting the breakdown of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide in the brain, leading to increased levels of this neurotransmitter. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide acts as an inhibitory neurotransmitter, reducing the activity of neurons in the brain and promoting relaxation and sleep. By increasing N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels, CPP-115 can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels and reduce seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and improve sleep quality in humans. CPP-115 has been found to have a good safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 is a potent and selective inhibitor of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide-AT, making it a useful tool for studying the role of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide in various physiological processes. Its high selectivity and specificity also make it a valuable tool for drug discovery and development. However, CPP-115 is relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for research on CPP-115. One potential application is in the treatment of epilepsy, where CPP-115 could be used as an adjunct therapy to existing antiepileptic drugs. CPP-115 could also be investigated as a potential treatment for addiction, anxiety, and sleep disorders. Further studies are needed to determine the long-term safety and efficacy of CPP-115 in humans.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process involving the reaction of 1-cycloheptyl-3-pyrrolidinone with 4-bromomethyl-1-methyl-1H-pyrazole in the presence of a base, followed by the reaction with 3-(dimethylamino)propyl chloride and then with acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase brain N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels and reduce seizures in animal models of epilepsy. CPP-115 has also been investigated as a potential treatment for addiction, anxiety, and sleep disorders.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-21-12-14(11-19-21)8-9-17(23)20-15-10-18(24)22(13-15)16-6-4-2-3-5-7-16/h11-12,15-16H,2-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKIDORLAKCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

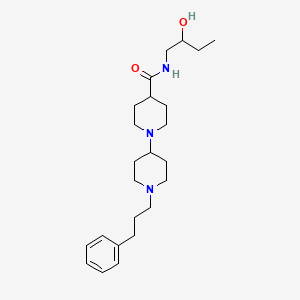
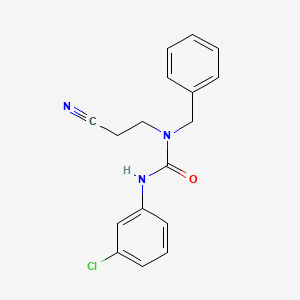
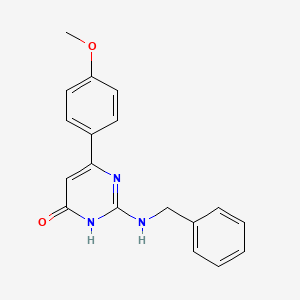
![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
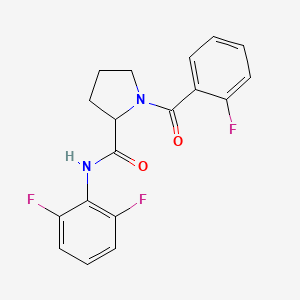
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)